(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that are needed for the reaction to occur .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. It also includes studying how the compound behaves under different conditions .Scientific Research Applications
Alternative Synthesis of Dopaminergic Compounds
Researchers developed an alternative synthesis route for dopaminergic compounds, such as 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, from 2-naphthoic acid. This synthesis involves a series of reactions, including bromination, esterification, substitution, the Birch reduction, Curtius rearrangement, and hydrogenolysis, to afford biologically active compounds as hydrogen chloride salts (Öztaşkın, Göksu, & SeÇen, 2011).
Synthesis of Benzo[g]indoles
The reaction of methyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propenoate with primary amines led to the synthesis of 4-chloro-5-hydroxy-3-methoxycarbonyl-1H-benzo[g]indoles as major compounds. This reaction illustrates the versatility of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride derivatives in synthesizing heterocyclic compounds (Yi, Cho, & Lee, 2005).
Enantioselective Synthesis
A two-stage, three-step synthesis of (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid from 7-methoxy tetralone was described, employing Wittig olefination, Sharpless asymmetric dihydroxylation, and platinum-catalysed oxidation. This process showcases the compound's utility in enantioselective syntheses (Ainge, Ennis, Gidlund, Štefinović, & Vaz, 2003).
Synthesis of Phenethylamine Moiety
The photoaminations of trans-1-arylpropenes and 7-methoxy-1,2-dihydronaphthalenes with ammonia in the presence of dicyanobenzene produced amines relevant to the pharmaceutical industry. This research demonstrates the compound's role in the synthesis of phenethylamine moieties, which are significant in drug development (Yamashita et al., 1993).
Chemoenzymatic Synthesis
The compound served as a precursor in the chemoenzymatic synthesis of (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, highlighting its importance in producing serotonin receptor agonists through a sustainable and efficient method (Orsini, Sello, Travaini, & Gennaro, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9;/h5-7,11H,2-4,12H2,1H3;1H/t11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVOHMWMOYSWMZ-RFVHGSKJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2N)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CCC[C@H]2N)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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